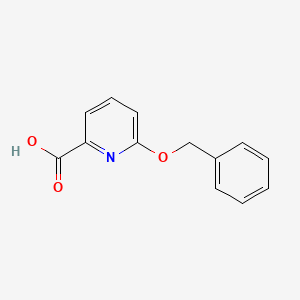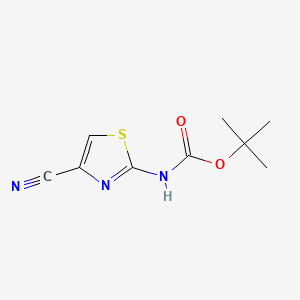
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1256345-56-8 . Its IUPAC name is 2-(propylsulfanyl)-5-(trifluoromethyl)-3-pyridinylboronic acid . The compound has a molecular weight of 265.06 . It is typically stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BF3NO2S/c1-2-3-17-8-7 (10 (15)16)4-6 (5-14-8)9 (11,12)13/h4-5,15-16H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.06 . It is typically stored in refrigerated conditions .Scientific Research Applications
Pharmaceutical Development
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid: is a valuable intermediate in pharmaceutical research. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing complex organic molecules. This reaction is widely applied in the synthesis of various pharmaceuticals due to its ability to form carbon-carbon bonds under mild conditions, thus preserving the integrity of sensitive functional groups in drug molecules.
Agrochemical Synthesis
This compound plays a crucial role in the synthesis of agrochemicals. The trifluoromethyl group is known to impart desirable properties to pesticides, such as increased biological activity and stability . As a result, derivatives of this compound are integral in developing new pesticides that are more effective and environmentally friendly.
Material Science
In material science, 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid contributes to the creation of novel materials with unique properties. The presence of fluorine atoms can lead to materials with enhanced stability and resistance to degradation, which is beneficial for long-term applications .
Environmental Science
The environmental impact of fluorinated organic compounds is a significant area of study. Compounds like 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid are examined for their persistence in the environment and potential bioaccumulation. Research in this field aims to develop compounds that minimize ecological disruption while maintaining their effectiveness .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for precise calibration and validation of analytical instruments, which is essential for accurate measurement and analysis .
Biochemistry
The biochemistry of fluorinated compounds is an area of intense research. The unique electronic properties of the fluorine atom can significantly alter the biochemical behavior of molecules. Therefore, derivatives of 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid are studied for their potential interactions with biological systems, which could lead to new insights into enzyme function or metabolic pathways .
properties
IUPAC Name |
[2-propylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2S/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNOVPEGNYLMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681528 |
Source


|
| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylthio-5-trifluoromethylpyridine-3-boronic acid | |
CAS RN |
1256345-56-8 |
Source


|
| Record name | Boronic acid, B-[2-(propylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)



![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)





![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)